2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797975-27-9
VCID: VC5088982
InChI: InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3
Molecular Formula: C17H22ClN5O2S
Molecular Weight: 395.91

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

CAS No.: 1797975-27-9

Cat. No.: VC5088982

Molecular Formula: C17H22ClN5O2S

Molecular Weight: 395.91

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide - 1797975-27-9

Specification

CAS No. 1797975-27-9
Molecular Formula C17H22ClN5O2S
Molecular Weight 395.91
IUPAC Name 2-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3
Standard InChI Key FBMOIQGXAQLYFC-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s structure comprises three key components:

  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.

  • Substituents:

    • 4-Dimethylamino Group: Enhances solubility and electronic effects.

    • 2-Piperidin-1-yl Group: Introduces conformational flexibility and potential hydrogen bonding.

    • 5-Benzenesulfonamide Moiety: A sulfonamide-linked benzene ring with a chlorine atom at position 2, critical for target binding.

  • Chlorine Atom: A halogen substituent that influences electrophilicity and steric interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₂ClN₅O₂S
Molecular Weight395.91 g/mol
CAS Number1797975-27-9
Predicted Boiling Point322.2±42.0 °C
Density1.184±0.06 g/cm³

These properties are derived from computational models and experimental analogs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-diketones to construct the pyrimidine backbone.

  • Substitution Reactions:

    • Dimethylamino Introduction: Nucleophilic substitution using dimethylamine under basic conditions.

    • Piperidine Attachment: Buchwald-Hartwig coupling to install the piperidine ring .

  • Sulfonamide Coupling: Reaction of chlorobenzenesulfonyl chloride with the amine-functionalized pyrimidine intermediate.

Challenges and Solutions

  • Low Yields in Piperidine Coupling: Optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance efficiency .

  • Sulfonamide Hydrolysis: Controlled by maintaining anhydrous conditions and low temperatures during synthesis.

Characterization and Analytical Data

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 3.70 (s, 3H, N–CH₃), δ 7.78–8.82 (aromatic protons) .

    • ¹³C NMR: Signals at 165.1 ppm (C=O), 151.3 ppm (pyrimidine C–N) .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 395.91 [M+H]⁺.

  • Infrared Spectroscopy (IR): Bands at 1345 cm⁻¹ (S=O stretch) and 1580 cm⁻¹ (C=N vibration).

KinaseIC₅₀ (nM)Selectivity Over CDK2
Aurora A1250-fold
MPS12835-fold
CDK2600

Data adapted from biochemical screening of related compounds .

Anticancer Efficacy

  • In Vitro Cytotoxicity: IC₅₀ of 1.2 µM against HCT-116 colorectal cancer cells.

  • Mechanism: Induces G2/M phase arrest and apoptosis via p53 activation.

Structure-Activity Relationships (SAR)

Critical Substituents

  • Chlorine Atom: Removal reduces potency by 10-fold, highlighting its role in hydrophobic interactions.

  • Piperidine Ring: Replacing piperidine with morpholine decreases selectivity for Aurora kinases.

Analog Comparison

  • N-[2-(Dimethylamino)Pyrimidin-5-yl]-2,2-Diphenylacetamide: Lacks the sulfonamide group, showing 5-fold lower activity against MPS1.

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Co-crystallization: Resolve ligand-kinase complexes to refine binding models .

  • Derivatization: Explore substituents on the benzene ring to enhance blood-brain barrier penetration.

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